molecular formula C9H18O2S B7825845 Isopentyl 3-(methylthio)propionate

Isopentyl 3-(methylthio)propionate

Cat. No.: B7825845
M. Wt: 190.31 g/mol
InChI Key: UUBYGRBYGZQQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopentyl 3-(methylthio)propionate is an organic compound with the molecular formula CH3 SCH2 CH2 CO2 CH2 CH2 CH(CH3)2. It is an ester formed from the reaction of isopentyl alcohol and 3-(methylthio)propionic acid. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and in scientific research.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of isopentyl alcohol with 3-(methylthio)propionic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar esterification processes but is carried out in large reactors with continuous monitoring to maintain optimal reaction conditions and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.

  • Substitution: The compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and thiols.

  • Substitution Products: Derivatives with different functional groups replacing the methylthio group.

Scientific Research Applications

Isopentyl 3-(methylthio)propionate is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in studying biological systems, particularly in understanding the role of sulfur-containing compounds.

  • Industry: It is used as a flavoring agent in the food industry and in the production of fragrances.

Mechanism of Action

The mechanism by which isopentyl 3-(methylthio)propionate exerts its effects depends on its specific application. For example, in flavoring, the compound interacts with taste receptors to produce its characteristic flavor. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Molecular Targets and Pathways Involved:

  • Taste Receptors: In the food industry, it targets specific taste receptors to impart flavor.

  • Enzymes and Receptors: In biological research, it may interact with enzymes involved in sulfur metabolism or receptors that regulate cellular processes.

Comparison with Similar Compounds

Isopentyl 3-(methylthio)propionate is similar to other esters and sulfur-containing compounds. its unique combination of an isopentyl group and a methylthio group sets it apart. Similar compounds include:

  • Isopentyl acetate: Used as a flavoring agent but lacks the sulfur component.

  • Methylthioethanol: A simpler sulfur-containing alcohol.

  • Propyl 3-(methylthio)propionate: Similar structure but with a propyl group instead of isopentyl.

These compounds share some similarities in structure and reactivity but differ in their specific applications and biological activities.

Properties

IUPAC Name

3-methylbutyl 3-methylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-8(2)4-6-11-9(10)5-7-12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBYGRBYGZQQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.